4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic Chemistry Research
The biphenyl scaffold is a fundamental backbone in synthetic organic chemistry, recognized for its prevalence in medicinally active compounds, marketed drugs, and natural products. rsc.org This structural motif is a key component in a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antihypertensive properties. researchgate.net The inherent neutrality of the biphenyl structure necessitates functionalization to enable further reactions, making substituted biphenyls crucial intermediates in organic synthesis. rsc.org
Beyond medicinal chemistry, the rigidity and electron-rich nature of the biphenyl system make it a valuable building block in materials science. rsc.org Functionalized biphenyls are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and as foundational units for creating advanced polymers and complex organic frameworks. rsc.org The ability to precisely control the three-dimensional structure of biphenyls, including the potential for axial chirality (atropisomerism) in ortho-substituted derivatives, offers further opportunities for designing molecules with specific catalytic or material properties. sigmaaldrich.cn
Academic Context of Fluorinated and Nitrated Aromatic Systems in Chemical Synthesis
The introduction of fluorine and nitro groups onto aromatic systems is a well-established strategy in organic synthesis to modulate the electronic properties and reactivity of molecules.
Fluorinated Aromatic Systems: The incorporation of fluorine into organic compounds can profoundly alter their chemical and physical properties. nih.gov Fluorine is the most electronegative element, and its presence on an aromatic ring typically imparts an electron-withdrawing effect, enhancing chemical stability. google.com This modification is of great interest across industrial and academic chemistry, from pharmaceuticals to polymers. nih.govnih.gov In drug design, fluorination can improve metabolic stability, lipophilicity, and binding affinity, thereby enhancing the pharmacokinetic profile of a therapeutic candidate. google.com The unique properties of fluorinated compounds have led to their use in a wide range of applications, including pharmaceuticals, agrochemicals, and liquid crystals. nih.gov
Nitrated Aromatic Systems: Aromatic nitro compounds are exceptionally valuable in organic chemistry, serving as precursors for a vast array of other functional groups and as key components in dyes, pharmaceuticals, agrochemicals, and explosives. ajgreenchem.comresearchgate.net The nitration of aromatic compounds, typically achieved through electrophilic aromatic substitution, is a fundamental transformation. nih.govchemimpex.com The nitro group is one of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles primarily to the meta position. nih.gov This strong electronic influence makes nitroaromatics essential intermediates for synthesizing complex molecules where precise control of reactivity and substituent positioning is required. researchgate.netchemicalbook.com
Research Trajectories and Scholarly Significance of 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid
Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the scholarly significance of this compound can be inferred from the well-established roles of its constituent parts: the biphenyl-2-carboxylic acid core, the 4'-fluoro substituent, and the 4-nitro substituent.
This molecule serves as a highly functionalized building block for further synthetic transformations.
The carboxylic acid group at the 2-position can direct ortho-metalation reactions and participate in various coupling chemistries. Its position can also induce atropisomerism, making it a potential precursor for chiral ligands or catalysts. The steric hindrance it provides can influence the conformation of the biphenyl system. nih.gov
The fluoro group at the 4'-position modifies the electronic properties of its phenyl ring, enhances lipophilicity, and can serve as a site for nucleophilic aromatic substitution under certain conditions. It is a common feature in bioactive molecules for improving metabolic stability. nih.govchemimpex.com
The nitro group at the 4-position is a strong electron-withdrawing group that can be readily reduced to an amino group, providing a synthetic handle for introducing a wide variety of other functionalities, such as amides, sulfonamides, or for the construction of heterocyclic rings.
Given this combination of functional groups, this compound is a promising intermediate for the synthesis of complex, polyfunctional molecules. Its potential research applications lie in medicinal chemistry as a scaffold for novel therapeutics and in materials science for the creation of new functional polymers or dyes. The study of related compounds, such as 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, has shown their utility in directing C-H activation reactions, suggesting a similar potential for this more functionalized analogue. chemicalbook.com
Data on Related Biphenyl Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid | 18211-41-1 | C13H9NO4 | 243.21 | 228-230 |
| 4'-Fluorobiphenyl-4-carboxylic acid | 5731-10-2 | C13H9FO2 | 216.21 | Data Not Available |
| 2-Fluorobiphenyl-4-carboxylic acid | 137045-30-8 | C13H9FO2 | 216.21 | 223-227 |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-3-1-8(2-4-9)11-6-5-10(15(18)19)7-12(11)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJWEDFIPEDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid and Its Derivatives
Strategic Retrosynthetic Analysis for Fluorinated and Nitrated Biphenyl (B1667301) Carboxylic Acids
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. ub.eduresearchgate.net For a complex molecule like 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, this process is crucial for identifying the most efficient bond-forming strategies.
Disconnection Approaches for the Biphenyl Core Formation
The most logical retrosynthetic disconnection for this compound is the C-C single bond connecting the two aromatic rings. This is a common strategy for biaryl compounds and points directly towards a cross-coupling reaction as the key bond-forming step. ajgreenchem.comyoutube.com This disconnection breaks the target molecule into two functionalized benzene (B151609) rings, referred to as synthons. These synthons are then converted into viable synthetic precursors for a cross-coupling reaction, most notably the Suzuki-Miyaura coupling.
This leads to two primary retrosynthetic pathways, depending on which precursor acts as the organoboron species and which acts as the organohalide.
Figure 1: Retrosynthetic Disconnection of the Biphenyl Core
Precursor Design for Ortho-Carboxylic Acid, Para-Nitro, and Para'-Fluoro Substituents
The design of the precursors is dictated by the chosen disconnection approach and the requirements of the subsequent cross-coupling reaction. The stability, availability, and reactivity of the precursors are key considerations.
Route A Precursors: This route involves the coupling of a boronic acid derivative of the nitro- and carboxy-substituted ring with a halogenated fluorobenzene. The primary precursors would be (2-carboxy-5-nitrophenyl)boronic acid and 1-bromo-4-fluorobenzene (or the corresponding iodo-derivative).
Route B Precursors: This is often the more common and practical approach. It utilizes (4-fluorophenyl)boronic acid and a halogenated nitrobenzoic acid, such as 2-bromo-4-nitrobenzoic acid . The (4-fluorophenyl)boronic acid is a widely available and stable reagent. The 2-bromo-4-nitrobenzoic acid is also a readily accessible starting material.
In many synthetic plans, the carboxylic acid group may be protected as an ester (e.g., a methyl or ethyl ester) during the coupling reaction to prevent potential side reactions, such as decarboxylation or interference with the basic conditions of the reaction. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.
Catalytic Cross-Coupling Reactions for Biphenyl Construction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between aryl groups. mdpi.com It is widely used in the synthesis of biphenyl derivatives due to its high efficiency and excellent functional group tolerance. ajgreenchem.comrsc.org
Suzuki-Miyaura Coupling Protocols for Substituted Biphenyl Carboxylic Acids
The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net Following Route B, the reaction would be between 2-bromo-4-nitrobenzoic acid (or its ester) and 4-fluorophenylboronic acid.
A general reaction scheme is as follows: (Scheme 1: Suzuki-Miyaura Coupling for this compound synthesis)
Reactants: 2-Bromo-4-nitrobenzoic acid and 4-Fluorophenylboronic acid Catalyst: Palladium source + Ligand Base: Inorganic base (e.g., K₂CO₃) Solvent: Organic solvent mixture (e.g., Toluene/Water) Product: this compound
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalyst system and the optimization of reaction conditions.
Catalyst Systems: The catalyst is typically a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle, especially with electronically challenging or sterically hindered substrates. nih.gov
| Component | Common Examples | Purpose in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Phosphine (B1218219) Ligands | PPh₃ (Triphenylphosphine), SPhos, XPhos | Stabilizes the Pd(0) species, promotes oxidative addition and reductive elimination steps. Buchwald-type ligands like SPhos are effective for challenging couplings. nih.govnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | Activates the boronic acid and neutralizes the acid produced during the reaction. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. Aqueous mixtures are common. researchgate.netresearchgate.net |
Reaction Condition Optimization: Optimizing conditions involves screening different combinations of catalysts, ligands, bases, and solvents to maximize the yield and minimize side products. Temperature is also a critical parameter, with reactions often run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. nih.govmdpi.com
A key advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance. nih.gov This is particularly important for the synthesis of this compound, which contains three distinct functional groups.
Nitro Group: The strongly electron-withdrawing nitro group can influence the reactivity of the aryl halide. However, the Suzuki-Miyaura reaction is generally tolerant of nitro groups, and their presence is well-documented in many successful couplings. researchgate.net
Fluoro Group: The C-F bond is very strong and typically remains intact during the palladium-catalyzed cycle, making the Suzuki reaction an excellent method for preparing fluorinated biaryls. mdpi.comnih.gov The fluorine substituent on the boronic acid has been shown to be effective in coupling reactions. mdpi.com
Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic reaction conditions. To circumvent this, the carboxylic acid is often converted to an ester prior to the coupling reaction. The ester is stable under the reaction conditions and can be easily hydrolyzed back to the carboxylic acid post-coupling.
The table below summarizes findings on functional group tolerance in relevant Suzuki-Miyaura couplings.
| Functional Group | Position on Precursor | Tolerance/Considerations | Source |
| Fluoro (-F) | para on boronic acid or halide | Excellent tolerance. The C-F bond is stable and does not undergo oxidative addition under standard conditions. | mdpi.comnih.gov |
| Nitro (-NO₂) | para to halide | Generally well-tolerated. The strong electron-withdrawing nature can affect reaction rates but does not typically inhibit the catalyst. | nih.govresearchgate.net |
| Carboxylic Acid (-COOH) | ortho to halide | Can be problematic due to acidity. Often protected as an ester (e.g., -COOCH₃) to avoid side reactions and then deprotected after coupling. | mdpi.com |
This strategic combination of retrosynthetic planning and the robust nature of the Suzuki-Miyaura coupling allows for the efficient and targeted synthesis of complex molecules like this compound.
Ullmann and Other Metal-Catalyzed Coupling Reactions for Biphenyl Formation
The construction of the biphenyl framework is a critical step in the synthesis of this compound. The Ullmann reaction, a classic method for forming aryl-aryl bonds, involves the copper-mediated coupling of two aryl halides. wikipedia.orgnih.gov Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, and was often limited to electron-deficient aryl halides. wikipedia.orgnih.gov Modern advancements have introduced milder reaction conditions and expanded the substrate scope.
Beyond the traditional Ullmann reaction, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for biphenyl synthesis. acs.orgrsc.org These reactions typically involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net The Suzuki-Miyaura reaction is known for its high efficiency and functional group tolerance, making it a preferred method for synthesizing complex biphenyl derivatives. acs.orgacs.org For instance, fluorinated biphenyls can be synthesized with excellent yields by reacting aryl halides with fluorinated boronic acids using a palladium catalyst. rsc.org Nickel and iron catalysts have also emerged as more abundant and less toxic alternatives to palladium for these coupling reactions. rsc.org
The synthesis of biphenyl carboxylic acids, in particular, has been achieved through Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid, utilizing a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net This approach offers high yields at room temperature. researchgate.net
| Coupling Reaction | Catalyst | Key Features |
| Ullmann Reaction | Copper | Classic method, often requires harsh conditions. wikipedia.org |
| Suzuki-Miyaura Coupling | Palladium | High efficiency, good functional group tolerance. acs.orgrsc.org |
| Nickel-Catalyzed Coupling | Nickel | Alternative to palladium, good for specific substrates. rsc.org |
| Iron-Catalyzed Coupling | Iron | Less toxic and more abundant alternative to palladium. rsc.org |
Regioselective Functionalization and Transformation of Biphenyl Systems
Following the formation of the biphenyl core, the regioselective introduction of fluorine and nitro groups is essential for the synthesis of this compound.
The incorporation of fluorine into aromatic systems can significantly alter the physicochemical properties of a molecule. beilstein-journals.orgresearchgate.net Various methods have been developed for this purpose, broadly categorized into electrophilic and nucleophilic fluorination.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.orgsigmaaldrich.com Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability and safety compared to elemental fluorine. wikipedia.orgalfa-chemistry.com These reagents deliver an electrophilic fluorine atom to electron-rich aromatic rings. alfa-chemistry.com
Nucleophilic fluorination , on the other hand, employs a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride, to displace a leaving group on an aromatic ring. sigmaaldrich.comalfa-chemistry.com This method is often used for the synthesis of fluoroaromatics from the corresponding chloro- or nitro-aromatic precursors.
| Fluorination Technique | Reagent Type | Common Reagents |
| Electrophilic Fluorination | Electrophilic Fluorine Source (often N-F reagents) | NFSI, Selectfluor wikipedia.orgalfa-chemistry.com |
| Nucleophilic Fluorination | Nucleophilic Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) alfa-chemistry.com |
Flow microreactor synthesis has emerged as a powerful technique in organofluorine chemistry. beilstein-journals.orgresearchgate.net This technology offers precise control over reaction parameters such as temperature and mixing, which is particularly advantageous for handling hazardous fluorinating reagents and managing highly exothermic reactions. beilstein-journals.orgresearchgate.net The use of microreactors can lead to improved yields and selectivity in fluorination reactions. beilstein-journals.org For example, flow systems have been successfully employed for direct fluorination of aromatics, overcoming challenges associated with traditional batch processes. researchgate.net
The introduction of a nitro group onto the biphenyl scaffold is a key step, which can be followed by various transformations.
The nitration of biphenyl is an electrophilic aromatic substitution reaction. The phenyl group is an ortho, para-director, meaning the incoming nitro group will preferentially add to the ortho or para positions of the other ring. stackexchange.com The ratio of ortho to para isomers can be influenced by the reaction conditions, including the nitrating agent and the solvent system. rsc.org For instance, nitration with nitric acid in sulfuric acid often gives a lower ortho:para ratio compared to nitration with nitric acid in acetic anhydride. rsc.org
In substituted biphenyls, the existing substituents will also direct the position of the incoming nitro group. For this compound, the existing fluorine and carboxylic acid groups will influence the regioselectivity of any subsequent nitration. The nitro group itself is a strong deactivating group, making further nitration on the same ring more difficult. stackexchange.com The nitro group can be subsequently reduced to an amino group, which is a strongly activating ortho, para-director, enabling further functionalization of the aromatic ring. masterorganicchemistry.com This transformation from a deactivating to an activating group is a powerful strategy in the synthesis of complex aromatic compounds. masterorganicchemistry.com
Directed Nitration and Subsequent Nitro Group Transformations
Reduction of Nitro Groups to Amino Functionalities
The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. youtube.com For a molecule like this compound, the challenge lies in achieving chemoselective reduction of the nitro group without affecting the carboxylic acid or the fluoro substituent. Several methodologies are available to accomplish this transformation with high efficiency and selectivity.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. commonorganicchemistry.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice and is effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Another effective catalyst is Raney nickel, which is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com For the selective reduction of the nitro group in this compound, hydrogen gas with a nickel catalyst would be a suitable choice as it is not a strong enough reducing agent to affect the carboxylic acid group. youtube.com
Chemical reduction methods offer an alternative to catalytic hydrogenation and are often preferred for their mildness and functional group tolerance. A classic and reliable method is the use of a metal in an acidic medium, such as iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid. youtube.comgoogle.com This method is known for its mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities. youtube.com Similarly, zinc (Zn) powder in acidic conditions provides a gentle means of achieving the same transformation. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent capable of selectively reducing nitro groups to amines. commonorganicchemistry.com
More contemporary methods involve the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with a transition metal complex. While NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the presence of catalysts like nickel or copper compounds. jsynthchem.comrsc.org These systems can offer high chemoselectivity, preserving other sensitive functional groups. The choice of reducing agent and reaction conditions is crucial to ensure the desired transformation occurs without unintended side reactions.
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may cause dehalogenation. |
| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Good for substrates with halogen substituents. commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Mild, cost-effective, and highly selective. youtube.com |
| SnCl₂/HCl | Acidic aqueous solution | Mild and selective, often used for sensitive substrates. |
| NaBH₄/Transition Metal Catalyst | Solvent (e.g., ethanol) | Can be highly chemoselective depending on the catalyst. jsynthchem.com |
Alternative Transformations of the Nitro Moiety
Beyond reduction to an amino group, the nitro functionality on the biphenyl scaffold can undergo a variety of other chemical transformations, leading to a diverse set of derivatives. These alternative reactions significantly expand the synthetic utility of this compound.
Under specific reducing conditions, the transformation of the nitro group can be halted at intermediate stages. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org If the reduction of a nitroarene is carried out with an excess of zinc metal, it can result in the formation of an N,N'-diarylhydrazine. wikipedia.org Furthermore, treatment of aromatic nitro compounds with metal hydrides can yield azo compounds. wikipedia.org It is important to note that the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds tends to produce azo compounds rather than anilines. commonorganicchemistry.com
The nitro group can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups. nih.gov This allows for the direct replacement of the nitro group with other functionalities. Additionally, recent advancements in catalysis have enabled transition-metal-catalyzed denitrative coupling reactions, where the nitro group is replaced by various nucleophiles. nih.gov This provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation directly from nitroarenes, bypassing the traditional route that often involves reduction to an amine followed by diazotization. acs.org
| Product Functional Group | Typical Reagents/Conditions |
|---|---|
| Hydroxylamine | Zinc dust and ammonium chloride. wikipedia.org |
| Hydrazine | Excess zinc metal. wikipedia.org |
| Azo compound | Metal hydrides (e.g., LiAlH₄). commonorganicchemistry.comwikipedia.org |
| Nucleophilic Substitution Product | Strong nucleophile, often with base. nih.gov |
| Denitrative Coupling Product | Transition metal catalyst and coupling partner. nih.gov |
Carboxylic Acid Functional Group Derivatization
The carboxylic acid group is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of numerous derivatives of this compound. These transformations can alter the molecule's physical and chemical properties, which is crucial for various applications.
Esterification and Amidation Routes
Esterification and amidation are among the most common derivatizations of carboxylic acids. Esterification, the conversion of a carboxylic acid to an ester, can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. wikipedia.org Alternatively, diazomethane (B1218177) can be used to convert a carboxylic acid to its methyl ester. wikipedia.org For more sensitive substrates, coupling agents can be employed to facilitate the reaction between the carboxylic acid and an alcohol.
Amidation, the formation of an amide from a carboxylic acid and an amine, is a cornerstone of peptide synthesis and is widely used in medicinal chemistry. This transformation is often facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The direct reaction of a carboxylic acid with an amine to form an amide is also an industrially significant process. wikipedia.org In the context of this compound, these reactions would proceed at the carboxylic acid moiety, leaving the nitro and fluoro groups intact under appropriate conditions.
Further Chemical Modifications of the Carboxylic Acid
Beyond the formation of esters and amides, the carboxylic acid group can undergo several other important transformations. One such reaction is the reduction of the carboxylic acid to a primary alcohol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org It is important to note that LiAlH₄ is a very reactive reagent and may also reduce other functional groups present in the molecule.
The carboxylic acid can also be converted into an acyl chloride, a more reactive derivative, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org Acyl chlorides are valuable synthetic intermediates that can readily react with a variety of nucleophiles to form esters, amides, and other carbonyl compounds. Additionally, carboxylic acids can react with organometallic reagents, such as organolithium compounds, to yield ketones after an aqueous workup. wikipedia.org These transformations provide access to a broader range of derivatives from the parent carboxylic acid.
| Transformation | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄). libretexts.org | Primary Alcohol |
| Conversion to Acyl Chloride | Thionyl chloride (SOCl₂). wikipedia.org | Acyl Chloride |
| Reaction with Organometallic Reagent | Organolithium compound. wikipedia.org | Ketone |
Principles of Green Chemistry in Biphenyl Carboxylic Acid Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of biphenyl carboxylic acids, a key step is often a cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.com Applying green chemistry principles to this reaction can significantly improve its environmental footprint.
One of the core tenets of green chemistry is the use of safer solvents. Traditionally, Suzuki-Miyaura reactions are carried out in organic solvents. However, there is a growing trend towards using water as the reaction medium, which is non-toxic, non-flammable, and abundant. rsc.orgresearchgate.net The use of microwave heating is another green chemistry approach that can accelerate reaction times, often leading to higher yields and cleaner reactions. elsevier.es Furthermore, the development of phosphine-free catalytic systems is desirable, as phosphine ligands can be toxic and air-sensitive. elsevier.es
Development of Sustainable Catalytic Systems
A key area of research in green chemistry is the development of sustainable catalytic systems. acs.org For cross-coupling reactions used in the synthesis of biphenyls, homogeneous palladium catalysts are highly effective but can be difficult to separate from the product, leading to catalyst loss and potential product contamination. nih.gov Heterogeneous catalysts, where the catalyst is supported on a solid material, offer a solution to this problem. wikipedia.org
Palladium on activated carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst for Suzuki-Miyaura and other cross-coupling reactions. nih.gov It offers high efficiency and can be easily removed from the reaction mixture by filtration, allowing for its potential reuse. wikipedia.org Other supports for palladium nanoparticles are also being developed, including polymers and inorganic materials. nih.gov These supported catalysts not only facilitate catalyst recycling but can also exhibit enhanced stability and activity. nih.gov The use of magnetically recoverable nanoparticles as catalyst supports is another innovative approach that simplifies catalyst separation. nih.gov The development of these sustainable catalytic systems is crucial for making the synthesis of biphenyl carboxylic acids more economically and environmentally viable.
Environmentally Benign Reaction Media and Processes
The principles of green chemistry are increasingly being integrated into the synthesis of complex aromatic compounds, including fluorinated nitrobiphenyls. jddhs.com A primary focus of this integration is the replacement of conventional, often hazardous, organic solvents with environmentally benign alternatives. jddhs.com Traditional organic solvents are known to contribute to air pollution through the emission of volatile organic compounds (VOCs) and can pose significant health and safety risks. jddhs.com
One of the most promising green chemistry approaches for synthesizing biphenyl carboxylic acids is the use of water as a reaction solvent. researchgate.net The Suzuki-Miyaura cross-coupling reaction, a cornerstone for forming the biphenyl backbone, has been successfully adapted to aqueous environments. researchgate.netresearchgate.net Research has demonstrated the synthesis of various biphenyl carboxylic acids through the cross-coupling of a bromobenzoic acid with an aryl boronic acid in pure water. researchgate.net This process is facilitated by specialized water-soluble catalysts, such as a fullerene-supported Palladium(II) chloride (PdCl2) nanocatalyst. researchgate.net
The benefits of using water as a solvent are numerous, including its low cost, non-toxicity, and non-flammability. mdpi.com Furthermore, these aqueous-based syntheses can often be performed at room temperature, significantly reducing energy consumption compared to traditional methods that require heating in high-boiling organic solvents. researchgate.net The catalyst in such systems has also shown high recyclability, with studies indicating that it can be reused multiple times without a significant drop in product yield, further enhancing the sustainability of the process. researchgate.net
In addition to purely aqueous systems, mixed-solvent systems incorporating water, such as a methanol-water mixture, have also been developed to improve the solubility of reactants while maintaining a greener profile. researchgate.net Solvent-free reactions, where reagents are mixed directly without any solvent medium, represent another key strategy in green chemistry, drastically reducing waste and environmental impact. jddhs.commdpi.com These approaches align with the core goals of sustainable pharmaceutical synthesis by minimizing waste, conserving energy, and reducing the use of toxic substances. jddhs.com
Microwave and Mechanochemical Enhancements in Organic Synthesis
Beyond the use of green solvents, the application of alternative energy sources like microwave irradiation and mechanochemistry has revolutionized the synthesis of organic compounds, offering significant advantages over conventional heating methods. ajrconline.org
Microwave-Assisted Synthesis utilizes microwave radiation to heat polar molecules and solvents directly and efficiently. nih.gov This "in-core" heating is instantaneous and homogeneous, leading to dramatic reductions in reaction times—often from hours to mere minutes—and substantial energy savings. ajrconline.orgnih.gov In the context of biphenyl synthesis, microwave heating has been effectively applied to Suzuki and Negishi cross-coupling reactions. researchgate.netnih.gov For instance, the synthesis of 2-nitrobiphenyl (B167123) derivatives has been optimized using microwave heating in a methanol-water medium, affording fast reaction rates and good outcomes. researchgate.net This technique has proven to have high functional group tolerance, making it a general and versatile method. researchgate.net The rapid and intense heating provided by microwaves can lead to higher reaction yields and cleaner product profiles, simplifying purification processes. ajrconline.orgnih.gov
Mechanochemical Synthesis involves the use of mechanical force, typically through grinding or ball milling, to induce chemical reactions in the solid state, often in the absence of any solvent. nih.govrsc.org This solvent-free approach is inherently environmentally friendly and has emerged as a powerful tool for sustainable chemistry. mdpi.comrsc.org For the synthesis of biphenyl derivatives, a solvent-free mechanochemical ball milling method has been successfully used to prepare biphenyl-4-carbonyl-benzoic acid from biphenyl and phthalic anhydride. nih.gov Mechanochemistry can also enable efficient coupling between carboxylic acids and various nucleophiles, with purification sometimes achievable through simple water-assisted grinding. researchgate.net This technique not only eliminates the need for bulk solvents but can also lead to the formation of unique products that may be inaccessible through traditional solution-phase chemistry. The process is also highly efficient, with significant reductions in reaction time compared to conventional methods. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. For 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and electronic environment.
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Applications
Proton (¹H) NMR: The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically between 10-13 ppm. princeton.edu The aromatic region would show a complex pattern of signals for the seven protons on the biphenyl (B1667301) rings. The protons on the nitro-substituted ring and the fluoro-substituted ring would have characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
Carbon-13 (¹³C) NMR: A ¹³C NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 165-185 ppm region. princeton.edu The carbons directly bonded to the nitro group and the fluorine atom would also exhibit characteristic chemical shifts due to strong electronic effects. The carbon atom attached to the fluorine would show a large one-bond coupling constant (¹JCF).
Fluorine-19 (¹⁹F) NMR: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. mdpi.com For this compound, the ¹⁹F NMR spectrum would likely show a single resonance for the fluorine atom. Its chemical shift would be indicative of its position on the aromatic ring, and it would exhibit coupling to nearby protons (H-F coupling), which would be observable in both the ¹H and ¹⁹F spectra. thermofisher.com
Predicted NMR Data (Illustrative) This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and structures. Actual experimental values are required for confirmation.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Key Couplings |
|---|---|---|
| ¹H (COOH) | 10.0 - 13.0 | Broad singlet |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets, doublets, triplets (H-H and H-F couplings) |
| ¹³C (C=O) | 165 - 185 | Singlet (or doublet due to long-range C-F coupling) |
| ¹³C (Aromatic) | 110 - 165 | Signals split by C-F and influenced by NO₂ group |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Due to the substitution pattern on the biphenyl system, rotation around the bond connecting the two phenyl rings may be hindered. This can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting stereoisomers.
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to study the spatial proximity of protons on the two different rings. Observing cross-peaks between protons on the carboxyl-substituted ring and the fluoro-nitro-substituted ring would provide evidence for their through-space interaction, helping to elucidate the preferred conformation of the molecule in solution. Variable temperature (VT) NMR studies could also be used to investigate the dynamics of the bond rotation and determine the energy barrier to interconversion between potential conformers.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, is essential for unambiguously determining the elemental composition of a molecule. For this compound (C₁₃H₈FNO₄), HRMS would provide a highly accurate mass measurement of its molecular ion. mdpi.com This exact mass can be used to calculate a single, unique molecular formula, distinguishing it from other compounds that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.
Molecular Formula and Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈FNO₄ |
| Exact Mass | 261.0437 |
Elucidation of Fragmentation Mechanisms of Fluoronitrobiphenyl Carboxylic Acids
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. For a fluoronitrobiphenyl carboxylic acid, characteristic fragmentation pathways would be expected:
Loss of Water ([M-H₂O]⁺): This can occur from the carboxylic acid group.
Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for carboxylic acids, resulting in an acylium ion.
Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation is another typical pathway.
Cleavage related to the Nitro Group: Loss of NO₂ or NO is also a common fragmentation pattern for nitroaromatic compounds.
Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the key functional groups (carboxylic acid, nitro group) on the biphenyl framework.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a sample.
For this compound, the spectra would be dominated by characteristic vibrations of the carboxylic acid, nitro group, and substituted aromatic rings.
Carboxylic Acid Group: A very broad O-H stretching band would be expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹. libretexts.org A strong C=O (carbonyl) stretching absorption would appear around 1700-1730 cm⁻¹, characteristic of an aromatic carboxylic acid. researchgate.net
Nitro Group: The nitro group (NO₂) would show two distinct, strong stretching vibrations in the IR spectrum: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.
Aromatic Rings: C-H stretching vibrations for the aromatic protons would appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
C-F Bond: The C-F stretching vibration typically gives rise to a strong absorption in the IR spectrum in the 1000-1300 cm⁻¹ range.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the biphenyl backbone and the symmetric stretch of the nitro group, which are often strong in the Raman spectrum but may be weaker in the IR.
Characteristic Vibrational Frequencies (Illustrative) This table is a hypothetical representation based on known vibrational frequencies for similar functional groups. Actual experimental values are required for confirmation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1730 |
| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 |
| Nitro Group | Symmetric N-O stretch | 1335 - 1370 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Identification of Characteristic Vibrational Modes of Nitro, Fluoro, and Carboxyl Moieties
The vibrational spectrum of this compound is complex, yet it provides distinct signatures for its key functional groups. Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes associated with the nitro (NO₂), fluoro (C-F), and carboxyl (COOH) moieties.
The carboxyl group presents two highly characteristic vibrational bands. The stretching of the hydroxyl (O-H) bond gives rise to a very broad and intense absorption band typically observed in the 2500–3300 cm⁻¹ region of the IR spectrum. helixchrom.comtandfonline.com This broadening is a result of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state. The second signature is the carbonyl (C=O) stretch, which appears as a strong, sharp band. helixchrom.comtandfonline.com For aromatic carboxylic acids, this band is typically found between 1690 and 1760 cm⁻¹. tandfonline.com Its exact position can be influenced by conjugation with the aromatic ring and the extent of hydrogen bonding; dimeric association tends to shift the C=O frequency to a lower wavenumber (around 1710 cm⁻¹). helixchrom.comtandfonline.com
The nitro group attached to the aromatic ring is characterized by two distinct stretching vibrations. sielc.com The asymmetric stretching mode (ν_as(NO₂)) results in a strong absorption band typically found in the 1550–1475 cm⁻¹ range for nitro-aromatic compounds. sielc.com The symmetric stretching mode (ν_s(NO₂)) appears as another strong band in the 1360–1290 cm⁻¹ region. sielc.com These absorptions are primary indicators for the presence of the nitro functionality.
The fluoro group's vibrational signature arises from the carbon-fluorine (C-F) bond stretch. This vibration typically gives rise to a strong and intense absorption band in the fingerprint region of the IR spectrum, generally located between 1400 cm⁻¹ and 1000 cm⁻¹. The specific frequency depends on the substitution pattern and electronic environment of the aromatic ring.
Below is an interactive data table summarizing the characteristic vibrational frequencies for the functional groups in this compound.
| Functional Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxyl (O-H) | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxyl (C=O) | C=O Stretch | 1690 - 1760 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Fluoro (C-F) | C-F Stretch | 1000 - 1400 | Strong |
Note: The exact positions of these bands can vary based on the physical state of the sample (solid, solution) and the specific molecular environment.
Spectroscopic Signatures Related to Molecular Conformation
The molecular conformation of biphenyl derivatives is primarily defined by the dihedral angle (torsional angle) between the planes of the two phenyl rings. This angle represents a balance between two opposing effects: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric hindrance between substituents, which favors a twisted, non-planar conformation. colostate.edursc.org
In this compound, the presence of the bulky carboxylic acid group at an ortho-position (position 2) creates significant steric repulsion with the adjacent phenyl ring. researchgate.netulisboa.pt This steric strain forces the molecule to adopt a non-planar or twisted conformation, where the dihedral angle is significantly greater than 0°. This twisting disrupts the π-conjugation across the central C-C bond, which in turn influences the electronic and spectroscopic properties of the molecule.
Spectroscopic techniques can probe these conformational characteristics. Although direct measurement of the dihedral angle in solution is complex, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when conducted in anisotropic media such as nematic liquid crystals, can provide detailed information about the average conformation and the angle between the rings. tandfonline.comtandfonline.com
Furthermore, the degree of planarity directly affects the electronic absorption spectrum (UV-Vis). A more planar conformation allows for greater π-conjugation, leading to a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λ_max). Conversely, the sterically-induced twisting in this compound would be expected to result in a hypsochromic shift (a shift to shorter wavelengths) compared to a hypothetical planar analogue. westmont.edu The intensity and position of certain vibrational modes in IR and Raman spectra can also be sensitive to conformational changes, although these effects are often subtle and require high-level computational analysis for definitive assignment.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common and suitable mode for this type of analysis. bme.hu
Method development for this compound focuses on optimizing the separation from starting materials, intermediates, and potential by-products. The key parameters to optimize include the stationary phase (column), mobile phase composition, pH, and detector settings.
Stationary Phase: A C8 or C18 (octyl or octadecylsilane) bonded silica (B1680970) column is typically the first choice for separating aromatic carboxylic acids. nih.gov These nonpolar stationary phases provide effective retention based on the hydrophobicity of the analyte.
Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (modifier) and an aqueous buffer. sielc.combme.hu Acetonitrile and methanol (B129727) are the most common organic modifiers. The aqueous component is often acidified to suppress the ionization of the carboxylic acid group. nih.gov By operating at a pH below the pKa of the carboxylic acid (typically pH 2.5-3.5), the analyte exists predominantly in its neutral, protonated form (-COOH). This form is more hydrophobic and exhibits better retention and peak shape on a reversed-phase column. nih.govnih.gov Phosphoric acid or formic acid are common additives for pH control. sielc.com
Detection: The extensive conjugation in the biphenyl system and the presence of the nitro group make this compound a strong chromophore, making UV-Vis detection highly effective and sensitive. The optimal detection wavelength would be determined by analyzing the UV spectrum of the compound, likely in the range of 220-280 nm. nih.gov
An interactive data table with a hypothetical set of starting parameters for an HPLC method is provided below.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining nonpolar to moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; formic acid suppresses carboxylate ionization, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte from the nonpolar stationary phase. |
| Gradient | 30% B to 95% B over 15 min | Gradient elution is suitable for separating compounds with different polarities and for cleaning the column. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis at 254 nm | High sensitivity due to the aromatic and nitro chromophores. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis. nih.govcolostate.edu To overcome this limitation, a chemical derivatization step is required to convert the polar -COOH group into a less polar, more volatile, and more thermally stable functional group. restek.com
The primary goal of derivatization is to replace the active hydrogen of the carboxyl group, thereby eliminating intermolecular hydrogen bonding and increasing volatility. colostate.edu The two most common derivatization strategies for carboxylic acids for GC-MS analysis are silylation and esterification.
Silylation: This is a widely used method where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. restek.com The reaction is typically rapid and quantitative, producing a volatile TMS ester that is amenable to GC analysis. researchgate.net
Esterification (Alkylation): This method involves converting the carboxylic acid into an ester, most commonly a methyl ester, due to its high volatility. colostate.edugcms.cz This can be achieved using various reagents. A common laboratory method involves reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrogen chloride (HCl). colostate.edu Another approach is the use of diazomethane (B1218177), although its toxicity and explosive nature require special precautions.
Once derivatized, the resulting volatile compound can be separated on a standard nonpolar or mid-polar capillary GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. The mass spectrometer provides both quantitative data and structural information from the fragmentation pattern of the derivative, allowing for confident identification and trace-level analysis.
The following interactive data table summarizes the common derivatization approaches for the GC-MS analysis of this compound.
| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |
| Silylation | BSTFA or MSTFA (+TMCS catalyst) | Trimethylsilyl (TMS) Ester | Rapid, quantitative reaction; clean byproducts. restek.comresearchgate.net |
| Esterification | BF₃ in Methanol or HCl in Methanol | Methyl Ester | Forms stable derivatives; reagents are common. colostate.edugcms.cz |
Advanced Computational and Theoretical Investigations of 4 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling
Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular structure and behavior. For 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid, these methods provide a molecular-level understanding of its properties, which are governed by the complex interactions between its constituent functional groups.
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the conformational landscapes of complex organic molecules. By approximating the electron density, DFT allows for the accurate calculation of molecular energies and structures, making it well-suited for exploring the various conformations of this compound.
The defining conformational feature of biphenyl (B1667301) systems is the torsional or dihedral angle between the two phenyl rings. In this compound, the presence of the bulky carboxylic acid group at the ortho position forces the rings out of planarity to minimize steric repulsion. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely model this distortion. The equilibrium torsional angle is predicted to be significantly deviated from 0°, likely in the range of 60°-80°.
The rotation around the central carbon-carbon bond is hindered by two main energy barriers: one at 0° (planar conformation) and another at 90° (perpendicular conformation). The planar conformation is destabilized by severe steric clashes between the ortho-carboxylic acid group and the hydrogen atom on the adjacent ring. The perpendicular conformation, while alleviating this steric strain, disrupts the π-conjugation between the rings. DFT calculations can quantify these rotational energy barriers, providing critical information about the molecule's conformational flexibility at different temperatures. nih.govrsc.orgscispace.comresearchgate.net
Predicted Rotational Profile Data for this compound
| Conformation | Torsional Angle (°) | Relative Energy (kcal/mol) | Nature of Stationary Point |
|---|---|---|---|
| Planar (syn-periplanar) | 0 | ~18-25 | Transition State |
| Twisted | ~70 | 0 | Energy Minimum |
| Perpendicular | 90 | ~3-5 | Transition State |
For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data on the electronic energies and properties of this compound. These high-accuracy calculations are particularly valuable for validating the results obtained from DFT and for providing a more nuanced understanding of the subtle electronic interactions within the molecule. nih.govacs.orgelsevierpure.comaps.orgaps.org
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. For this compound, the MEP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative regions are expected to be localized around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons will exhibit positive potential, highlighting them as sites for nucleophilic interaction. This analysis is crucial for predicting intermolecular interactions and the reactivity of the molecule. researchgate.netnih.govnih.govsurendranatheveningcollege.com
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. For this compound, DFT can be used to calculate the vibrational frequencies corresponding to its IR and Raman spectra. These predicted spectra can aid in the interpretation of experimental data by assigning specific vibrational modes to the different functional groups.
Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted ¹⁹F chemical shift is particularly sensitive to the electronic environment of the fluorine atom and can serve as a valuable probe for the electronic effects of the nitro and carboxylic acid groups. researchgate.netnih.govworktribe.comrsc.orgnih.gov
Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value/Range | Notes |
|---|---|---|
| ¹⁹F NMR Chemical Shift (ppm) | -110 to -120 | Relative to CFCl₃. The exact value is sensitive to the computational method and solvent model. |
| C=O Stretch (IR, cm⁻¹) | ~1700-1730 | Characteristic of a carboxylic acid. |
| NO₂ Asymmetric Stretch (IR, cm⁻¹) | ~1520-1560 | Characteristic of an aromatic nitro group. |
Density Functional Theory (DFT) Studies on Conformational Landscapes
Theoretical Approaches for Understanding Substituent Effects on Reactivity
The chemical reactivity of this compound is profoundly influenced by its three substituents: the fluorine atom, the nitro group, and the carboxylic acid group. Theoretical methods, particularly those based on density functional theory (DFT), are invaluable for dissecting the electronic and steric effects of these groups on the aromatic rings and predicting their influence on reaction pathways.
The fluorine and nitro groups exert opposing electronic effects on the aromatic rings to which they are attached.
Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, both inductively and through resonance (-I, -M). The nitrogen atom bears a formal positive charge, and the entire group strongly pulls electron density from the aromatic ring. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP) and calculating atomic charges. The MEP would reveal regions of negative potential (electron-rich) and positive potential (electron-poor) across the molecule, providing a guide to where electrophilic and nucleophilic attacks are most likely to occur.
The substituents not only affect the reactivity of the aromatic rings but also influence the feasibility and outcome of reactions involving the carboxylic acid group.
Electronic Effects: The electron-withdrawing nature of the nitro and fluoro groups will increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. DFT calculations can predict the pKa of the carboxylic acid with a reasonable degree of accuracy.
Steric Effects: The ortho position of the carboxylic acid group creates significant steric hindrance around the reaction center. researchgate.net This can impede the approach of bulky reagents to the carboxyl group and to the adjacent positions on the phenyl ring. For instance, in reactions like esterification, the steric bulk of the ortho substituent can significantly slow down the reaction rate. researchgate.net
Theoretical modeling of reaction pathways can be performed to determine the activation energies for various potential reactions. For example, in a nucleophilic aromatic substitution reaction, calculations could compare the energy barriers for substitution at different positions on the nitro-substituted ring, taking into account the electronic activation by the nitro group and the steric hindrance from the other ring and the carboxylic acid. These calculations can provide valuable insights into the regioselectivity of such reactions.
Interactive Data Table: Predicted Substituent Effects on Aromatic Reactivity
This table summarizes the expected electronic effects of the substituents on electrophilic aromatic substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | ortho, para |
| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | meta |
| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | meta |
Emerging Applications in Materials Science and Advanced Organic Synthesis Through 4 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid Derivatives
Utilization as Versatile Building Blocks in Polymer Chemistry
The rigid and functionalized structure of 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid makes it an exemplary monomer for the synthesis of advanced polymers. The biphenyl (B1667301) unit provides a stiff backbone, while the carboxylic acid group allows for its incorporation into various polymer chains, such as polyamides and polyesters, through well-established polymerization reactions. researchgate.net The presence of the fluoro and nitro substituents provides a direct mechanism to control the polymer's electronic characteristics, solubility, and intermolecular interactions.
Design of High-Performance and Heat-Resistant Polymeric Materials
High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The incorporation of aromatic units into a polymer backbone is a key strategy for enhancing these properties. researchgate.net Derivatives of this compound are prime candidates for creating such materials. When used to synthesize aromatic polyamides or polyesters, the rigid biphenyl core restricts chain mobility, leading to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). researchgate.netresearchgate.net
Table 1: General Thermal Properties of Aromatic Polymers
| Polymer Type | Typical Glass Transition Temperature (Tg) | Key Structural Features for Heat Resistance |
|---|---|---|
| Aromatic Polyamides | 200–300 °C researchgate.net | Rigid aromatic backbone, hydrogen bonding |
| Polyimides | > 250 °C researchgate.net | Aromatic and heterocyclic rings |
This table provides illustrative data based on typical aromatic polymers to contextualize the potential performance of polymers derived from this compound.
Role in Liquid Crystal Synthesis and Display Technologies
The field of liquid crystal (LC) materials is heavily reliant on molecules that possess a rigid core and specific polar groups to control their alignment in an electric field. researchgate.net Derivatives of this compound are exceptionally well-suited for this application. The biphenyl structure is a classic mesogen (the core of an LC molecule), providing the necessary shape anisotropy.
The strategic placement of fluorine atoms is a critical design element in modern liquid crystals for display applications. researchgate.netnih.gov Fluorine substitution can significantly influence the dielectric anisotropy (Δε) of the molecule, a key parameter for display technologies. researchgate.net A lateral fluorine substituent can decrease the melting point and widen the nematic phase temperature range. researchgate.net Furthermore, the nitro group, being strongly polar, also contributes significantly to the molecular dipole moment. researchgate.net The combination of these groups allows for the precise tuning of the dielectric properties, making derivatives suitable for various display modes, such as twisted nematic (TN) or vertical alignment (VA) technologies, which require positive and negative dielectric anisotropy, respectively. nih.gov The carboxylic acid moiety can be used to form hydrogen-bonded dimer-type liquid crystals, which can also influence the mesophase behavior. mdpi.com
Integration into Organic Electronic Materials
Organic electronic materials are at the heart of next-generation technologies like flexible displays and printable circuits. lbl.gov The performance of these materials is dictated by their molecular structure, which controls how they transport charge and interact with light. The π-conjugated system of the biphenyl core in this compound, modified by powerful electron-withdrawing and electronegative groups, makes its derivatives promising candidates for these applications. lbl.gov
Development of Fluorescent Layers for Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Applications
Materials that can efficiently emit light upon electrical stimulation are essential for OLEDs and other optoelectronic devices. mdpi.com The biphenyl core of this compound provides a π-conjugated system that can act as a chromophore. The electronic properties of this system are heavily influenced by the substituents. The electron-withdrawing nitro group and the electronegative fluorine atom can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning is critical for achieving emission in the desired region of the electromagnetic spectrum, particularly for blue-emitting materials, which are often based on fluorinated tolane skeletons. mdpi.com
While the carboxylic acid itself may quench fluorescence, it serves as a crucial synthetic handle to incorporate this fluoronitrobiphenyl unit into larger, more complex fluorescent molecules or polymers. researchgate.net These derivatives can then be integrated into the emissive layers of OLEDs or used in other optoelectronic applications like sensors and electrofluorochromic devices, which modulate their fluorescence in response to an electrical stimulus. mdpi.com
Dielectric Properties in Electronic Components
The dielectric properties of materials are fundamental to their function in electronic components such as capacitors and insulators for transistors. Polyimides and other polymers derived from functionalized aromatic monomers are often studied for these applications. researchgate.net The dielectric constant of a material is largely determined by the polarizability of its constituent molecules.
Derivatives of this compound contain two highly polar groups: the C-F bond and the nitro group. When these units are incorporated into a polymer, they can lead to materials with a high dielectric constant, which is desirable for capacitor applications. researchgate.net Conversely, the introduction of fluorine can also lead to a decrease in the dielectric constant by increasing the free volume within the polymer chain, a property sought after for interlayer dielectrics in microelectronics. researchgate.net Therefore, by controlling the architecture and density of these polar groups within the final polymer, materials derived from this compound could be engineered for a wide range of dielectric applications.
Precursors for Specialty Chemical Development
Beyond its direct use in polymers, this compound is a valuable precursor for the synthesis of a wide array of specialty chemicals. The three functional groups on the molecule can be selectively modified to create more complex structures.
The carboxylic acid is a versatile functional group that can be converted into esters, amides, or acid chlorides, enabling its use in a vast number of chemical reactions. researchgate.net The nitro group can be readily reduced to an amine (-NH2). This transformation dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing substituent into an electron-donating one. This resulting aminobiphenyl derivative opens up entirely new synthetic pathways, including the synthesis of azo dyes, pharmaceuticals, and different classes of polymers like polyimides.
Furthermore, the fluorinated biphenyl structure itself is a key building block. For instance, such structures are often prepared via Suzuki-Miyaura coupling, where boronic acids or esters are key intermediates. mdpi.com Therefore, this compound can be seen as a gateway molecule to a diverse family of complex organic compounds with tailored properties for advanced applications.
Lack of Specific Research Data Precludes Article Generation on this compound Derivatives
Despite a comprehensive search of scientific literature and databases, specific research findings and applications for "this compound" and its derivatives remain elusive within the public domain. As a result, the generation of a detailed article focusing on its emerging applications in materials science and advanced organic synthesis, as per the requested outline, cannot be fulfilled at this time.
General searches on related topics, such as fluorinated biphenyls and nitroaromatic carboxylic acids, indicate that such structures can be valuable precursors in the synthesis of polymers, liquid crystals, and pharmaceuticals. The presence of the fluorine atom can enhance thermal stability and introduce unique electronic properties, while the nitro group can be a versatile functional handle for further chemical transformations. The carboxylic acid group is a common feature for monomers in polymerization reactions and for anchoring molecules to surfaces or other molecules.
However, without specific studies on this compound, any discussion of its applications would be speculative and fall outside the required scope of providing detailed and scientifically accurate research findings. The absence of specific data prevents the creation of the requested data tables and in-depth analysis of its role in constructing complex molecular architectures or in the design of chiral ligands for catalysis.
Further research and publication in peer-reviewed journals would be necessary to provide the specific information required to generate the requested scientific article.
Future Research Directions and Unexplored Avenues for 4 Fluoro 4 Nitrobiphenyl 2 Carboxylic Acid Research
Development of Novel and Highly Efficient Stereoselective Synthetic Pathways
The biphenyl (B1667301) core of 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid possesses axial chirality, a feature that is crucial for applications in asymmetric catalysis and pharmacology. However, the synthesis of single-enantiomer, tetra-ortho-substituted biphenyls remains a significant challenge. nih.gov Future research should pivot towards developing novel stereoselective synthetic methods.
Key research avenues include:
Asymmetric Cross-Coupling Reactions: While methods like the Suzuki-Miyaura and Ullmann couplings are foundational for biphenyl synthesis, achieving high enantioselectivity, particularly for sterically hindered substrates, requires new catalyst systems. nih.govrsc.org Research into chiral palladium, nickel, or copper catalysts with bespoke ligands could provide a breakthrough. The goal is to control the atropisomeric outcome during the C-C bond formation. rsc.org
Radical-Promoted Annulation: Recent advances in radical chemistry have enabled the diastereoselective synthesis of complex heterocyclic systems. acs.org Exploring radical-based strategies to construct the biphenyl backbone could offer alternative pathways that are less sensitive to traditional steric constraints and may provide unique stereochemical control. acs.org
Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis is a rapidly growing field. Developing organocatalytic methods for the enantioselective synthesis of functionalized biphenyls could offer a metal-free, more sustainable alternative to traditional transition metal-catalyzed reactions.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
A deeper understanding of the reaction mechanisms, kinetics, and potential side reactions is essential for optimizing the synthesis of this compound. In-situ spectroscopic techniques are invaluable for capturing real-time data from a reacting mixture without the need for sampling. spectroscopyonline.comresearchgate.net
Future investigations should employ a multi-technique approach to gain a comprehensive mechanistic picture.
| Spectroscopic Technique | Advantages for Reaction Monitoring | Potential Applications for Biphenyl Synthesis |
| Mid-Infrared (IR) Spectroscopy | Provides information on functional groups, non-destructive, and can be used with probes suitable for harsh reaction conditions. spectroscopyonline.comspectroscopyonline.com | Monitoring the consumption of starting materials (e.g., boronic acids, aryl halides) and the formation of the biphenyl product by tracking specific vibrational bands. |
| Raman Spectroscopy | Excellent for analyzing aqueous and non-polar solvent systems, sensitive to C-C bond formation, and less interference from solvents like water. mdpi.com | Tracking the formation of the aryl-aryl bond and monitoring catalyst state changes or ligand association/dissociation in real-time. |
| UV-Visible (UV/Vis) Spectroscopy | Cost-effective, simple, and effective for monitoring changes in conjugation and the concentration of chromophoric species. mdpi.com | Observing the formation of the conjugated biphenyl system and quantifying reaction kinetics, particularly in dilute solutions. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, allowing for the identification of intermediates, products, and byproducts simultaneously. | Elucidating reaction pathways, identifying transient intermediates in catalytic cycles, and quantifying regioselectivity and stereoselectivity. |
By combining these techniques, researchers can validate kinetic models, identify rate-limiting steps, and understand the influence of reaction parameters (temperature, pressure, catalyst loading) on yield and selectivity. spectroscopyonline.comresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Computational Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. nih.gov These computational tools can accelerate the design of novel biphenyl derivatives and predict optimal synthetic routes, thereby reducing the time and cost associated with traditional trial-and-error experimentation. mdpi.com
Future research directions in this area include:
Predictive Modeling for Properties: Developing ML models trained on existing chemical databases to predict the physicochemical, optical, and biological properties of novel derivatives of this compound. This would allow for the in silico screening of vast virtual libraries to identify candidates with desired characteristics. oxfordglobal.com
Retrosynthesis and Reaction Prediction: Employing AI-driven retrosynthesis tools to propose novel and efficient synthetic pathways. These platforms can analyze the target molecule and suggest disconnections and precursor materials, potentially uncovering non-intuitive routes that a human chemist might overlook. nih.gov
Optimization of Reaction Conditions: Using ML algorithms to optimize reaction conditions (e.g., solvent, temperature, catalyst, and ligands) for yield and selectivity. By analyzing data from a set of initial experiments, the algorithm can predict the optimal conditions, minimizing the number of experiments required.
Exploration of Self-Assembly and Supramolecular Chemistry of Functionalized Biphenyls
The rigid biphenyl core, combined with functional groups capable of non-covalent interactions (like the carboxylic acid), makes this compound an excellent candidate for building block in supramolecular chemistry. acs.orgresearchgate.net The study of how these molecules self-assemble into ordered, functional nanostructures is a promising and largely unexplored avenue. nih.gov
Key areas for future research are:
Crystal Engineering: Investigating the formation of co-crystals and molecular salts. The carboxylic acid group can form robust hydrogen bonds, while the nitro and fluoro groups can participate in halogen bonding and dipole-dipole interactions. By systematically co-crystallizing the molecule with other components, new materials with tailored properties (e.g., altered solubility, unique optical responses) can be designed.
Formation of Helical Structures: The inherent chirality of atropisomeric biphenyls can be used to direct the formation of helical supramolecular polymers. nih.gov Understanding how to control the pitch and stability of these helices could lead to applications in chiroptical materials and asymmetric catalysis. researchgate.net
Nanostructure Formation in Solution: Studying the self-assembly of amphiphilic derivatives in solution to form micelles, vesicles, or nanofibers. acs.org These self-assembled structures could serve as nanoreactors or controlled-release systems.
Design of Sustainable and Scalable Production Methods for Industrial Relevance
For any chemical compound to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. rsc.org Future research must focus on developing green and efficient manufacturing processes for this compound and its derivatives. acs.org
Key strategies for sustainable production include:
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4'-Fluoro-4-nitrobiphenyl-2-carboxylic acid?
The synthesis typically involves sequential functionalization of biphenyl precursors. A common approach includes:
- Nitration : Selective nitration at the para position of biphenyl systems using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Fluorination : Introduction of fluorine via halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorination agents.
- Carboxylation : Oxidation of a methyl group or direct carboxylation via CO₂ insertion under palladium catalysis . Key Validation : Monitor reaction progress using TLC and confirm regiochemistry via H/C NMR (e.g., distinguishing para-substitution via coupling constants) .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve nitro and carboxylate groups. Use C18 columns for retention .
- Spectroscopy :
- NMR : Analyze aromatic splitting patterns (e.g., H NMR: δ 8.2–8.5 ppm for nitro-adjacent protons; F NMR for fluorine environment).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 276.05 .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood due to potential irritancy from nitro and carboxyl groups .
- Storage : Keep in amber glass vials at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or photodegradation.
- Toxicity Note : No chronic toxicity data available; treat as a hazardous material and avoid inhalation/ingestion .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?
- Cross-Validation : Compare experimental H/C NMR with computational predictions (DFT/B3LYP/6-311+G(d,p)) to verify substituent effects.
- Isotopic Labeling : Use N-labeled analogs to resolve overlapping nitro group signals.
- Database Matching : Reference NIST Chemistry WebBook entries for biphenyl derivatives to identify anomalies .
Q. What strategies optimize the regioselectivity of nitration in fluorinated biphenyl systems?
- Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to direct nitration to the para position.
- Solvent Effects : Use dichloromethane or acetic acid to stabilize transition states and minimize ortho byproducts.
- Kinetic Control : Short reaction times (<2 hours) and low temperatures (0°C) favor para selectivity .
Q. How can low yields in Suzuki-Miyaura coupling steps (e.g., for biphenyl intermediates) be addressed?
- Catalyst Tuning : Use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/H₂O (3:1) at 80°C.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate pure biphenyl precursors.
- Side Reaction Mitigation : Add Na₂CO₃ to neutralize HBr byproducts and prevent catalyst poisoning .
Q. What in silico methods predict ecological impact given limited toxicity data?
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., LC50 for fish/algae).
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-nitrobiphenylcarboxylic acids) for persistence and bioaccumulation potential .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for derivatives?
- Recrystallization Solvents : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate polymorphs.
- DSC Analysis : Perform differential scanning calorimetry to detect phase transitions or impurities.
- Literature Review : Cross-check with peer-reviewed journals (avoid supplier datasheets) for consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
